molecular formula C22H22BrN3 B5216265 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane

1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane

Cat. No. B5216265
M. Wt: 408.3 g/mol
InChI Key: BYQRKHOEYMGVJC-UHFFFAOYSA-N
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Description

1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-8358 and belongs to the class of azepane derivatives. It has a molecular formula of C29H27BrN4 and a molecular weight of 510.46 g/mol.

Mechanism of Action

The mechanism of action of 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, it has been shown to bind to the bromodomain of BRD4, a protein that plays a key role in the regulation of gene expression. By inhibiting the activity of BRD4, 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane may prevent the expression of genes that promote tumor growth and proliferation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumor xenografts in mice, and reduce inflammation in animal models of disease. These effects are believed to be mediated by the inhibition of specific enzymes and proteins, as mentioned above.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane is its specificity for certain enzymes and proteins, which allows for the selective inhibition of these targets. This specificity also reduces the risk of off-target effects and toxicity. However, one of the limitations of this compound is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the exploration of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the development of new synthetic methods for the production of 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane may also be an area of future research.

Synthesis Methods

The synthesis of 1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane has been reported in several studies. One of the most common methods involves the reaction of 4-bromobenzaldehyde with 2-phenyl-6-(pyrimidin-4-yl)pyridine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 1-azepanamine to yield the final product.

Scientific Research Applications

1-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]azepane has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and chemical biology. It has been reported to exhibit inhibitory activity against several enzymes and proteins, including bromodomains, histone deacetylases, and protein kinases. These enzymes and proteins are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3/c23-19-12-10-18(11-13-19)21-16-20(17-8-4-3-5-9-17)24-22(25-21)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQRKHOEYMGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl]azepane

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